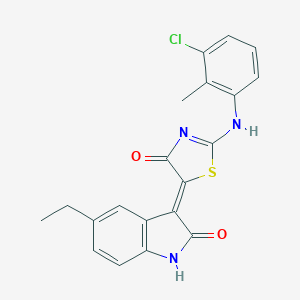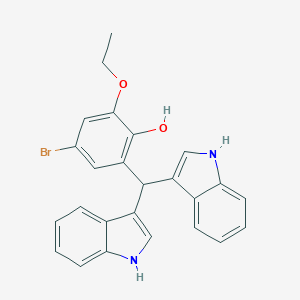
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one, also known as CPTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidinone derivative that has been extensively studied for its ability to scavenge nitric oxide (NO) and its role in modulating NO signaling.
Wirkmechanismus
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one acts as a potent NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system and prevents it from interacting with downstream targets. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and smooth muscle relaxation, highlighting its potential as a therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects, many of which are related to its ability to scavenge NO. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one in lab experiments is its potency and specificity as a NO scavenger. It has been shown to be effective at low concentrations and does not react with other reactive oxygen species or signaling molecules. However, one limitation of using (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one is its potential to form adducts with other molecules, which can interfere with downstream assays and analysis.
Zukünftige Richtungen
There are many potential future directions for research involving (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for cardiovascular diseases, particularly those related to NO-mediated signaling. Another potential application is its use as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one and to identify potential new uses for this compound in scientific research.
Synthesemethoden
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-oxindole to form the final product.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been widely used in scientific research as a tool to study the role of NO in various physiological and pathological processes. It is commonly used as a NO scavenger to inhibit NO signaling and to investigate the downstream effects of NO inhibition. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to be effective in reducing the levels of NO in vitro and in vivo, making it a valuable tool for researchers studying NO-mediated signaling pathways.
Eigenschaften
Produktname |
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C18H12ClN3O2S |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClN3O2S/c1-22-17(24)15(14-12-4-2-3-5-13(12)21-16(14)23)25-18(22)20-11-8-6-10(19)7-9-11/h2-9H,1H3,(H,21,23)/b15-14-,20-18? |
InChI-Schlüssel |
BQFSPZWMEVVSOB-TUOJWVEWSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/2\C3=CC=CC=C3NC2=O)/SC1=NC4=CC=C(C=C4)Cl |
SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=NC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,5-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308041.png)
![4-chloro-3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B308042.png)


![1-[6-(2-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308045.png)
![7-Acetyl-6-(3-fluorophenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308047.png)
![2,4,6-trimethoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B308050.png)

![(4-Bromophenyl)[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B308054.png)
![4-{2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]vinyl}phenyl methyl ether](/img/structure/B308057.png)
![2-[(4-Chlorophenyl)imino]-5-(4-ethoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308058.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)
![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308062.png)
![5-(3-Bromo-2-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308063.png)